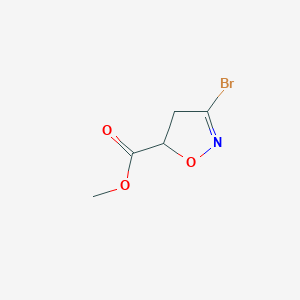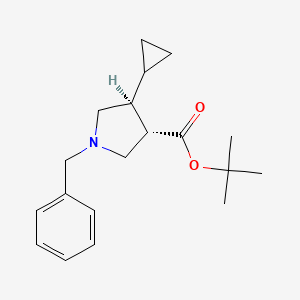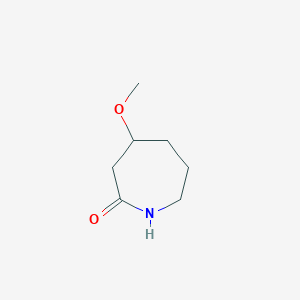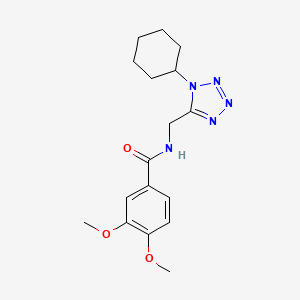![molecular formula C15H11NO2S2 B2710190 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 930543-12-7](/img/structure/B2710190.png)
2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid” is a chemical compound that has been identified as a potential lead compound for mPGES-1 inhibition . It is functionally related to acetic acid . It has been used in the development of tighter mPGES-1 inhibitors .
Synthesis Analysis
The synthesis of this compound involves a virtual fragment screening approach of aromatic bromides, which are straightforwardly modifiable by the Suzuki-Miyaura reaction . This reaction is a very suitable synthetic strategy leading to platforms highly prone to further chemical modifications .Molecular Structure Analysis
The molecular weight of “this compound” is 219.28 . Its IUPAC name is 2-(4-(1H-1lambda3-thiophen-2-yl)phenyl)acetic acid . The InChI code for this compound is 1S/C12H11O2S/c13-12(14)8-9-3-5-10(6-4-9)11-2-1-7-15-11/h1-7,15H,8H2,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are primarily the Suzuki-Miyaura reactions . These reactions are a type of cross-coupling reaction, used to couple aryl halides with boronic acids .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Electrophilic Aromatic Reactivities
Research on the electrophilic aromatic reactivities through the pyrolysis of esters, including thiazole and thiophene derivatives, provides insights into the chemical behavior of similar compounds under specific conditions. This study focused on the gas-phase elimination of acetic acid from various arylethyl acetates, revealing the positional reactivity order and relative reactivity to benzene, which are influenced by π-electron density calculations (August, Davis, & Taylor, 1986).
Photo-degradation Behavior
Another study explored the photo-degradation behavior of thiazole-containing pharmaceutical compounds, highlighting the significance of structural features and substituents in determining the stability and degradation pathways of such molecules under light exposure. This research could provide valuable information for understanding the stability and potential applications of "2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid" in environments where light exposure is a factor (Wu, Hong, & Vogt, 2007).
Anticancer Activity
The design, synthesis, and evaluation of anticancer activities of various thiazole derivatives suggest potential therapeutic applications. Such studies demonstrate the methodology for developing compounds with specific biological activities and could guide research on the anticancer potential of "this compound" (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis and Fluorescence Properties
Research on the synthesis and fluorescence properties of new compounds, including those with thiazole moieties, underscores the potential for developing fluorescent chemical sensors. Such studies could inform the development of "this compound" as a selective sensor for metal ions or other analytes, based on its structural characteristics (Rui-j, 2013).
Wirkmechanismus
Target of action
These include enzymes, receptors, and ion channels .
Mode of action
Many thiophene-containing compounds are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Many thiophene-containing compounds are known to have good bioavailability due to their lipophilicity .
Result of action
Thiophene-containing compounds are known to have a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Zukünftige Richtungen
The compound has shown promise as a potential lead compound for mPGES-1 inhibition . Future research could focus on further optimizing the chemical structure of this compound to improve its inhibitory activity against mPGES-1. This could potentially lead to the development of new therapeutic agents for conditions associated with upregulation of mPGES-1, such as inflammation, tumors, and various other pathologies .
Biochemische Analyse
Biochemical Properties
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid at different dosages in animal models have not been reported. Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-(4-phenyl-2-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(10-5-2-1-3-6-10)16-15(20-12)11-7-4-8-19-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQVNNXEDLSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(4-Methyl-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B2710108.png)
![N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2710110.png)




![1-[2-Oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2710119.png)
![N-(Thiophen-2-YL)-4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidine-1-carboxamide](/img/structure/B2710120.png)

![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2710122.png)
![N-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2710124.png)

![2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2710126.png)
